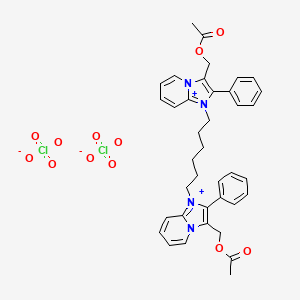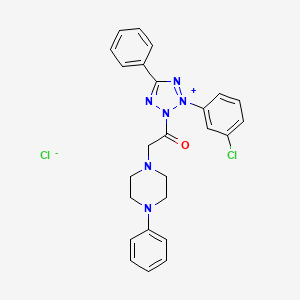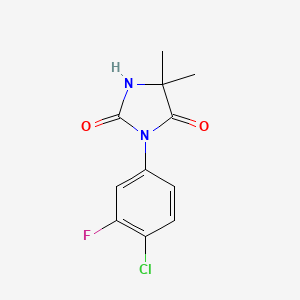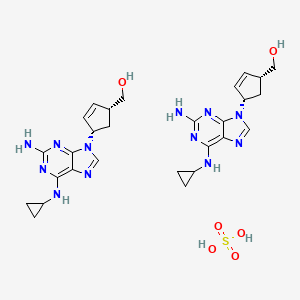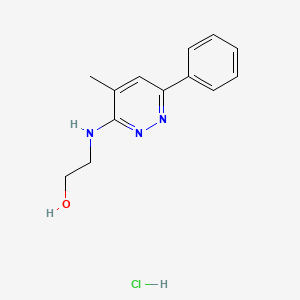
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with methyl and phenyl groups, and an ethanol moiety. It is commonly used in various chemical reactions and has significant implications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. These interactions are crucial for its therapeutic and research applications .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-((4-methyl-6-phenyl-3-pyridazinyl)amino)-, hydrochloride can be compared with other similar compounds, such as:
Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, leading to variations in their chemical and biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86112-10-9 |
|---|---|
Molekularformel |
C13H16ClN3O |
Molekulargewicht |
265.74 g/mol |
IUPAC-Name |
2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-10-9-12(11-5-3-2-4-6-11)15-16-13(10)14-7-8-17;/h2-6,9,17H,7-8H2,1H3,(H,14,16);1H |
InChI-Schlüssel |
FPUZEDPAPUSJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1NCCO)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


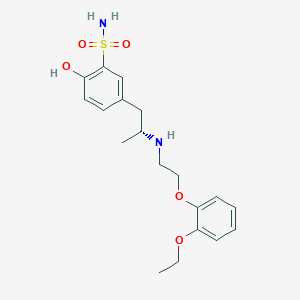
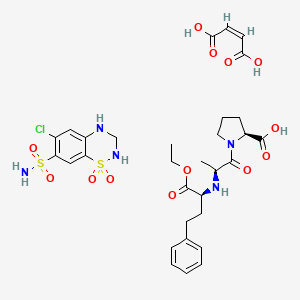

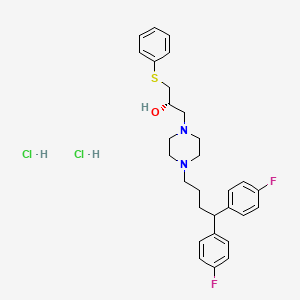
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)


![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)

